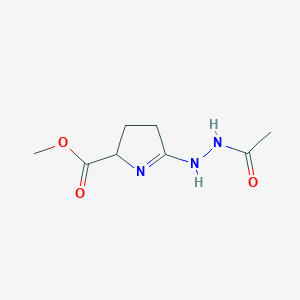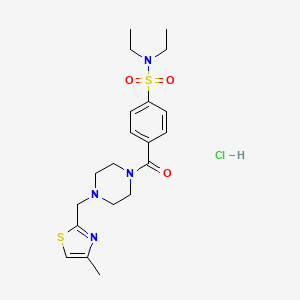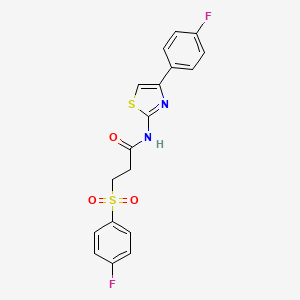![molecular formula C18H17FN4OS2 B2449891 4-butyl-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189434-30-7](/img/structure/B2449891.png)
4-butyl-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a complex organic molecule that likely belongs to the class of heterocyclic compounds. It contains several functional groups and rings, including a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one moiety.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Common techniques might include nucleophilic substitution reactions, ring-closing reactions, and the use of protecting groups.Molecular Structure Analysis
The structure of the compound could be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography.Chemical Reactions Analysis
The compound’s reactivity could be studied by observing its behavior in various chemical reactions. This could provide information about the compound’s functional groups and their relative reactivities.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, could be determined using various analytical techniques.Applications De Recherche Scientifique
Synthesis and Derivative Formation
- This compound and its derivatives are synthesized through various chemical reactions, such as heterocyclization, nucleophilic displacement, and cyclocondensation. For example, Davoodnia et al. (2008) reported the preparation of related compounds through these methods, highlighting the versatility in synthesis approaches (Davoodnia et al., 2008).
Potential Biological Activities
- Some derivatives of this chemical structure have been studied for their biological activities. For instance, Biswas et al. (2017) found that certain 4-aryl derivatives exhibited significant activity against a range of enteroviruses (Biswas et al., 2017). Similarly, Fusheng Pan et al. (2015) synthesized derivatives that showed promising anti-inflammatory activity in preclinical tests (Pan et al., 2015).
Structural and Mechanistic Studies
- Various studies have focused on understanding the structural and mechanistic aspects of these compounds. For example, studies by Nagamatsu et al. (2007) and (2005) explored the synthesis of novel ring systems and potential rearrangements in similar compounds, contributing to the understanding of their chemical behavior (Nagamatsu et al., 2007); (Nagamatsu & Ahmed, 2005).
Antimicrobial Potential
- Some studies have also investigated the antimicrobial potential of these compounds. For example, Farghaly and Hassaneen (2013) synthesized derivatives that exhibited antimicrobial activities, highlighting their potential as therapeutic agents (Farghaly & Hassaneen, 2013).
Antitumor Activity
- An unexpected Dimroth rearrangement in the synthesis of certain derivatives led to compounds with potent antitumor activity, as reported by Lauria et al. (2013). This underscores the potential application of these compounds in cancer research (Lauria et al., 2013).
Serotonin Receptor Antagonism
- The compound has been linked to serotonin receptor antagonism, as Ivachtchenko et al. (2010) demonstrated with derivatives showing high affinity and selectivity in serotonin receptor binding assays (Ivachtchenko et al., 2010).
Safety And Hazards
The safety and hazards associated with the compound would depend on its specific physical and chemical properties. Material safety data sheets (MSDS) would provide information on handling, storage, and disposal.
Orientations Futures
Future research on the compound could involve further studies of its synthesis, properties, and potential applications. This might include optimizing its synthesis, investigating its mechanism of action, or exploring its use in fields such as medicine or materials science.
Please note that this is a general analysis and the specific details might vary for the given compound. For a detailed analysis, it would be necessary to conduct laboratory experiments or consult scientific literature if available.
Propriétés
IUPAC Name |
8-butyl-12-[(2-fluorophenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4OS2/c1-2-3-9-22-16(24)15-14(8-10-25-15)23-17(22)20-21-18(23)26-11-12-6-4-5-7-13(12)19/h4-8,10H,2-3,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSKQPPJEMEPEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

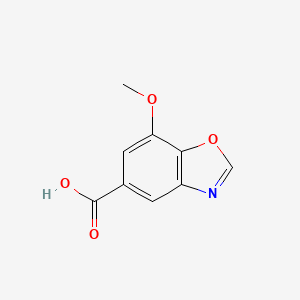
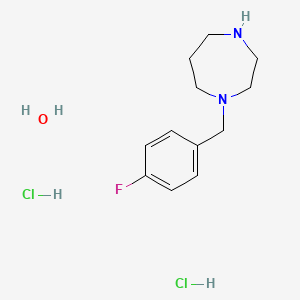
![1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2449811.png)
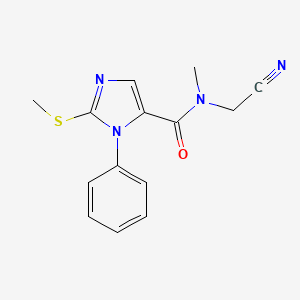
![2-(2-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2449814.png)
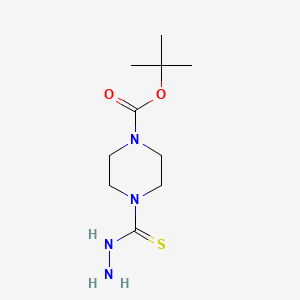
![3-(2,4-dimethoxyphenyl)-1-(3,3-dimethyl-2-oxobutyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2449819.png)
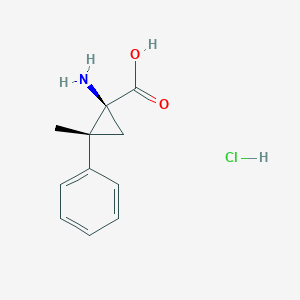
![4-ethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2449823.png)

![11-(Pyridin-4-yl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol](/img/structure/B2449826.png)
